molecular formula C5H5N5O B12913799 7-Methyl-1,7-dihydro-4h-imidazo[4,5-d][1,2,3]triazin-4-one CAS No. 37805-72-4

7-Methyl-1,7-dihydro-4h-imidazo[4,5-d][1,2,3]triazin-4-one

Cat. No.: B12913799
CAS No.: 37805-72-4
M. Wt: 151.13 g/mol
InChI Key: SNMMWUZGDYXNGD-UHFFFAOYSA-N
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Description

7-Methyl-1,7-dihydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one is a heterocyclic compound featuring a fused imidazo-triazinone core with a methyl substituent at the 7-position. Its molecular formula is C₅H₅N₅O, and it has a molecular weight of 151.13 g/mol . Structurally, it is a methylated derivative of the parent compound 3,7-dihydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one (CAS 4656-86-4, molecular formula C₄H₃N₅O, molecular weight 137.10 g/mol) .

Physical characterization data, such as IR spectra, indicate the presence of characteristic absorption bands for imidazole and triazinone moieties, with spectral contamination noted around 3430 cm⁻¹ due to water .

Properties

CAS No.

37805-72-4

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

7-methyl-3H-imidazo[4,5-d]triazin-4-one

InChI

InChI=1S/C5H5N5O/c1-10-2-6-3-4(10)7-9-8-5(3)11/h2H,1H3,(H,7,8,11)

InChI Key

SNMMWUZGDYXNGD-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=NNC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,7-dihydro-4h-imidazo[4,5-d][1,2,3]triazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1,2,4-triazole with methyl isocyanate, followed by cyclization to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1,7-dihydro-4h-imidazo[4,5-d][1,2,3]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or triazine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogens, alkylating agents, nucleophiles; reactions may require catalysts or specific conditions such as elevated temperatures or acidic/basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound

Scientific Research Applications

7-Methyl-1,7-dihydro-4h-imidazo[4,5-d][1,2,3]triazin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It may also be used in the design of probes for biochemical assays.

    Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is investigated for its activity against various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: In the industrial sector, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Methyl-1,7-dihydro-4h-imidazo[4,5-d][1,2,3]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 7-methyl-1,7-dihydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Key References
7-Methyl-1,7-dihydro-4H-imidazo[...]-4-one Methyl at position 7 C₅H₅N₅O 151.13 Not explicitly reported
3,7-Dihydro-4H-imidazo[...]-4-one (CAS 4656-86-4) None C₄H₃N₅O 137.10 Not reported
7,7-Diphenyl-1,2-dihydroimidazo-triazinones Diphenyl at position 7 C₂₃H₁₆N₄O 364.40 Antifungal, antibacterial
1H-Purin-6(9H)-one derivatives Variable substituents Varies Varies Investigated for bioactivity
6-Methyl-3,7-dihydro-4H-imidazo[...]-4-one Methyl at position 6 C₅H₅N₅O 151.13 IR data reported; activity unspecified

Key Comparative Insights:

Compared to 7,7-diphenyl analogs, the 7-methyl derivative lacks aromatic bulk, which may reduce steric hindrance in biological interactions .

Synthetic Pathways: Diphenyl-substituted analogs (e.g., 7,7-diphenyl-1,2-dihydroimidazo-triazinones) are synthesized via hydrazonoyl halide reactions, whereas methylated derivatives may require milder conditions with active methylene reagents .

Physicochemical Properties :

  • IR spectra of the 6-methyl isomer show similarities to the 7-methyl derivative, but positional isomerism could lead to distinct reactivity or binding profiles .

Biological Activity

7-Methyl-1,7-dihydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one, also known as 7-methyl-3H-imidazo[4,5-d][1,2,3]triazin-4(7H)-one, is a compound of significant interest due to its biological activities. This article explores its synthesis, biological properties, and potential applications in medical research.

  • Molecular Formula : C5H5N5O
  • Molecular Weight : 135.13 g/mol
  • CAS Number : 37805-72-4

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various precursors. The compound can be synthesized through the reaction of appropriate imidazole derivatives with triazine intermediates under controlled conditions to yield the desired product.

Anticancer Properties

Research has demonstrated that derivatives of imidazo[4,5-d][1,2,3]triazin compounds exhibit notable cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Testing : A study evaluated the in vitro cytotoxic activity of several derivatives against human cancer cell lines using the crystal violet microtiter plate assay. The most active compounds showed IC50 values ranging from 2.38 to 3.77 μM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines .
Compound NameCell LineIC50 (μM)
Compound 4eSISO2.38
Compound 5lRT-1123.77

These compounds exhibited selective cytotoxicity and induced apoptosis in cancer cells, highlighting their potential as therapeutic agents.

The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival. The structure-activity relationship (SAR) studies indicate that modifications on the imidazole ring significantly influence biological activity.

Case Studies

One notable case study involved testing a series of novel benzamide derivatives that included imidazo[4,5-d][1,2,3]triazin moieties. These derivatives were assessed for their ability to inhibit RET kinase activity—a target implicated in various cancers. The results indicated that certain modifications led to enhanced potency and selectivity against RET-driven tumors .

Q & A

Basic: What are the common synthetic routes for 7-Methyl-1,7-dihydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one?

Methodological Answer:
The synthesis typically involves cyclization reactions of substituted imidazole precursors. For example, nucleophilic substitution at the 4-position can be achieved using methylamine or methylthio groups under reflux with acetic acid and ammonium acetate. Functionalization strategies, such as introducing amino, methoxy, or thio groups, are critical for diversifying derivatives . Key intermediates like 4-unsubstituted imidazo-triazinones are synthesized via ribosylation or alkylation, followed by purification via column chromatography .

Advanced: How can researchers resolve contradictions in purity assessments of this compound during pharmaceutical impurity profiling?

Methodological Answer:
Discrepancies often arise between HPLC and LC-MS results due to hydration states or residual solvents. Cross-validate using:

  • HPLC-UV with a C18 column (EP monographs) for baseline separation of the monohydrate form .
  • 1H-NMR to confirm the absence of desmethyl analogs (e.g., 5-Amino-1H-imidazole-4-carboxamide) .
  • Mass spectrometry (ESI+) to detect trace impurities (e.g., N-Methylmethanamine Hydrochloride) with thresholds ≤0.15% .

Basic: What spectroscopic methods are most reliable for characterizing 7-Methyl-1,7-dihydro-4H-imidazo-triazin-4-one derivatives?

Methodological Answer:

  • IR spectroscopy : Identify carbonyl stretches (~1660 cm⁻¹) and aromatic C-N vibrations (~746 cm⁻¹) .
  • 1H-NMR : Methyl groups at δ 2.2–3.0 ppm and aromatic protons in δ 7.0–8.5 ppm confirm substitution patterns .
  • HRMS : Use ESI+ mode to verify molecular ions (e.g., [M+H]+ at m/z 221.06 for methyl derivatives) .

Advanced: What strategies optimize regioselectivity during functionalization at the 4-position of the imidazo-triazinone core?

Methodological Answer:

  • Electrophilic substitution : Use HNO₃/H₂SO₄ for nitrobenzyl groups at the 4-position under controlled temperatures (0–5°C) to avoid over-nitration .
  • Mitsunobu reaction : Introduce triazol-1-yl groups using DIAD/TPP and azide precursors, with regioselectivity confirmed by NOE NMR .
  • Thiolation : Methylthio groups are added via Lawesson’s reagent, requiring inert atmospheres to prevent oxidation .

Advanced: How should researchers evaluate the biological activity of imidazo-triazinone derivatives targeting kinases like c-Met?

Methodological Answer:

  • In vitro assays : Use recombinant c-Met kinase with ATP-competitive ELISA to measure IC₅₀ values (e.g., derivatives with quinoline substituents show IC₅₀ < 50 nM) .
  • Scaffold hopping : Replace purine cores with triazolo-pyrimidine moieties and assess binding via molecular docking (e.g., Glide SP scoring) .
  • SAR studies : Correlate 4-methoxy or 4-amino substitutions with anti-proliferative activity in HCC827 cells .

Basic: What purification techniques are recommended for isolating 7-Methyl-1,7-dihydro-4H-imidazo-triazin-4-one from reaction mixtures?

Methodological Answer:

  • Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation of methylated derivatives .
  • Recrystallization : Dissolve crude product in hot ethanol (70°C) and cool to −20°C for 12 hours to yield crystals with ≥95% purity .
  • Storage : Maintain at 2–8°C in desiccated containers to prevent hydration .

Advanced: How can researchers address instability issues in imidazo-triazinone derivatives during long-term pharmacological studies?

Methodological Answer:

  • Lyophilization : Prepare stable lyophilized powders using trehalose as a cryoprotectant (1:5 w/w ratio) .
  • Degradation studies : Monitor hydrolysis under accelerated conditions (40°C/75% RH) via UPLC-PDA to identify degradation products (e.g., 4-diazo-imidazole carboxamide) .
  • Inert packaging : Use amber vials with argon backfilling to prevent photolytic and oxidative degradation .

Advanced: What is the compound’s role as a process-related impurity in Temozolomide, and how is it quantified?

Methodological Answer:
As Impurity E (EP), it forms via hydrolysis of Temozolomide’s tetrazinone ring. Quantify using:

  • HPLC-UV : Mobile phase of 0.1% formic acid/acetonitrile (95:5) with LOD ≤0.05% .
  • Reference standards : Calibrate against 2-azahypoxanthine monohydrate (CAS 7151-03-3) .
  • Forced degradation : Expose Temozolomide to pH 9.0 buffer at 60°C for 48 hours to simulate impurity formation .

Advanced: How can computational modeling predict the binding affinity of imidazo-triazinone derivatives to cannabinoid receptors (CB2)?

Methodological Answer:

  • Docking studies : Use AutoDock Vina with CB2 crystal structure (PDB: 5ZTY). Triazolo-pyrimidine derivatives show ΔG ≈ −9.2 kcal/mol .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds with Ser285 and Lys109 .
  • QSAR models : Correlate 4-substituent logP values with IC₅₀ data (R² > 0.85) .

Advanced: How should researchers address data discrepancies in substitution patterns during SAR studies?

Methodological Answer:

  • Controlled synthesis : Replicate reactions under inert conditions (N₂ atmosphere) to minimize oxidative byproducts .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., 4-methoxy vs. 4-methylthio) .
  • Isotopic labeling : Use ¹³C-methyl groups to track substitution sites via 2D HSQC NMR .

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